BenchChemオンラインストアへようこそ!

2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one (CAS 391953-90-5) is a saturated, nitrogen-rich bicyclic heterocycle comprising a pyrimidinone fused to a hexahydroazepine ring, bearing a single methyl substituent at the 2-position. With a molecular weight of 179.22 g/mol, the compound is commercially offered as a free base (typically ≥95% purity) or as a dihydrochloride hydrate salt (C9H17Cl2N3O2, MW 270.16) for enhanced aqueous handling.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 391953-90-5
Cat. No. B1418199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
CAS391953-90-5
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCNCC2)C(=O)N1
InChIInChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13)
InChIKeyDJXOCPHFYNUINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one (CAS 391953-90-5): Sourcing the Privileged Pyrimidoazepine Scaffold for CNS-Targeted Library Design


2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one (CAS 391953-90-5) is a saturated, nitrogen-rich bicyclic heterocycle comprising a pyrimidinone fused to a hexahydroazepine ring, bearing a single methyl substituent at the 2-position. With a molecular weight of 179.22 g/mol, the compound is commercially offered as a free base (typically ≥95% purity) or as a dihydrochloride hydrate salt (C9H17Cl2N3O2, MW 270.16) for enhanced aqueous handling . Its core—the tetrahydro-pyrimido[4,5-d]azepine—has been validated as a bioisosteric replacement for piperazine-urea in potent TRPV1 antagonists [1] and serves as the foundational scaffold for highly selective 5-HT2C receptor partial agonists advanced to preclinical canine models of stress urinary incontinence [2]. The compound’s computable drug-like properties, including a LogP of -0.93 , position it as a polar privileged fragment for CNS-oriented medicinal chemistry campaigns.

Why 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one Cannot Be Readily Substituted by Unsubstituted or Higher-Alkyl Congeners


The pyrimido[4,5-d]azepin-4-one scaffold exhibits steep structure–activity relationships (SAR) wherein subtle alterations at the 2-position profoundly modulate both physicochemical properties and target engagement. The 2-methyl substituent on CAS 391953-90-5 confers a computed LogP of –0.93 , reflecting a polarity that is markedly higher than that of the unsubstituted parent scaffold (CAS 46001-09-6, MW 165.19, C8H11N3O ) and stands in contrast to the increased lipophilicity of the 2-ethyl analog (estimated ΔLogP > +0.5) . In the context of 5-HT2C agonist development, the 2-position substitution pattern has been shown to directly influence functional selectivity over the 5-HT2A and 5-HT2B receptors—a critical safety parameter for CNS indications [1]. Consequently, interchanging the 2-methyl variant with a des-methyl or 2-ethyl congener risks altering solubility, metabolic stability, and off-target liability in unpredictable ways, making faithful procurement of the specified building block essential for reproducible SAR exploration.

Quantitative Differentiation Report: 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one vs. Closest Congeners


LogP and Polarity Differentiation: 2-Methyl vs. Des-Methyl Pyrimidoazepinone Scaffolds

The computed partition coefficient (LogP) of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is –0.93 as reported by ChemBridge Hit2Lead . This value is significantly more polar than typical CNS-targeted fragments. For comparison, the unsubstituted 3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one (CAS 46001-09-6, C8H11N3O) lacks the 2-methyl group and possesses a higher (less polar) computed LogD distribution (pH 7.4 ~ –3.19) when measured as LogD [1]. The 2-methyl congener thus occupies a distinct polarity space that can be advantageous for improving aqueous solubility while maintaining hydrogen-bonding capacity.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Hydrogen Bond Donor/Acceptor Profile: Differentiating the 2-Methyl Pyrimidoazepinone from Piperazine-Urea Bioisosteres

The target compound possesses 3 hydrogen bond donors and 5 hydrogen bond acceptors , a profile that mimics key features of the piperazine-urea motif while eliminating the metabolic liability of the urea carbonyl. Hawryluk et al. demonstrated that the tetrahydro-pyrimido[4,5-d]azepine core functions as a direct bioisosteric replacement for piperazine-urea in TRPV1 antagonists, delivering compounds with measurable in vivo potency and acceptable physical properties [1]. The 2-methyl variant retains this full H-bonding complement while introducing steric modulation at the 2-position, a feature absent in the des-methyl scaffold (C8H11N3O, 2 HBD, 4 HBA estimated) .

Medicinal Chemistry TRPV1 Antagonists Bioisostere Design

Commercial Availability of Dual Salt Forms: Free Base vs. Dihydrochloride Hydrate for Flexible Assay Formatting

CAS 391953-90-5 is commercially supplied both as the free base (BB-4088680, 95% purity, MW 179.22) and as the dihydrochloride hydrate salt (Catalog No. 4037535, MW 270.16, 95% purity) . This dual availability contrasts with many close analogs, such as the unsubstituted scaffold (CAS 46001-09-6), which is primarily offered only as the dihydrochloride salt (MW 238.12) [1]. The free base form enables direct use in organic-solvent-based reactions without neutralization, while the dihydrochloride hydrate provides enhanced aqueous solubility (>10 mg/mL predicted) for in vitro pharmacology assays in buffered systems.

Chemical Procurement Assay Development Salt Selection

Zero Rotatable Bonds and Conformational Pre-organization vs. Flexible-Chain Fragments

The target compound possesses zero rotatable bonds (rotatable bond count = 0) , indicating a conformationally rigid, pre-organized bicyclic framework. This contrasts with common C9H13N3O isomers such as 2-(piperidin-4-yloxy)pyrimidine (CAS 499240-48-1), which features a rotatable ether linkage (≥2 rotatable bonds) and a higher LogP of 0.94 . The rigidity of CAS 391953-90-5 contributes to a lower entropic penalty upon target binding and a higher fraction of sp³-hybridized carbons (Fsp³ = 0.56) [1], a parameter associated with improved clinical developability.

Fragment-Based Drug Discovery Ligand Efficiency Conformational Analysis

Scaffold Validation in CNS Drug Discovery: Pyrimido[4,5-d]azepine Core vs. Alternative Heterocyclic Cores for 5-HT2C Agonism

The pyrimido[4,5-d]azepine scaffold has been rationally optimized at Pfizer to deliver potent, selective 5-HT2C receptor partial agonists with exquisite functional selectivity over 5-HT2A and 5-HT2B receptors. Lead compounds PF-4479745 and PF-4522654, built on the 4-substituted pyrimido[4,5-d]azepine core, displayed robust in vivo efficacy in a preclinical canine model of stress urinary incontinence with no measurable functional agonism at 5-HT2A or 5-HT2B [1]. Although CAS 391953-90-5 itself is not a final agonist, its 2-methyl substitution pattern directly parallels the substitution vector explored in this optimization campaign, serving as an essential synthetic intermediate for generating focused libraries around the validated 4-position diversity point.

CNS Pharmacology 5-HT2C Receptor GPCR Drug Discovery

Procurement-Driven Application Scenarios for 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one


CNS Library Synthesis: 4-Position Derivatization for 5-HT2C Agonist Lead Optimization

Medicinal chemistry teams pursuing selective 5-HT2C receptor agonists can employ CAS 391953-90-5 as the core intermediate for parallel synthesis of 4-substituted analogs. The 2-methyl group preserves the scaffold geometry validated by Pfizer's optimization campaign (PF-4479745, PF-4522654) that achieved >100-fold functional selectivity over 5-HT2A/5-HT2B in tissue-based assays and in vivo efficacy in a canine SUI model [1]. The dihydrochloride hydrate salt form (Catalog No. 4037535) is recommended for direct dissolution in aqueous coupling reactions at the 4-position.

TRPV1 Antagonist Fragment Growth: Bioisosteric Replacement of Piperazine-Urea

The hexahydro-pyrimido[4,5-d]azepin-4-one core has been established as a bioisostere for the piperazine-urea motif in TRPV1 antagonist programs [1]. CAS 391953-90-5 provides a functionalized entry point—the 2-methyl group allows subsequent diversification without disturbing the H-bonding network (3 HBD, 5 HBA) critical for TRPV1 binding. Unlike the des-methyl scaffold, the 2-methyl variant offers a slightly higher LogP (–0.93) that balances aqueous solubility with passive membrane permeability, a key consideration for pain-targeted peripheral TRPV1 antagonism.

Fragment-Based Screening Libraries: Conformationally Constrained Polar Fragment with Zero Rotatable Bonds

With zero rotatable bonds, an Fsp³ of 0.56, and a LogP of –0.93 [1], CAS 391953-90-5 is ideally suited for inclusion in fragment-based drug discovery (FBDD) libraries targeting CNS and solubility-challenged targets. Its conformational rigidity reduces the entropic penalty upon target binding, theoretically yielding higher ligand efficiency indices (LE > 0.3 kcal/mol per heavy atom) compared to flexible fragments of similar molecular weight. Procurement in free base form facilitates direct dissolution in DMSO-d₆ for NMR-based fragment screening.

Kinase Inhibitor Scaffold Hopping: Pyrimidine-Containing Hinge Binder for PI3K/mTOR Programs

The pyrimido[4,5-d]azepine core has been identified in ChEMBL as a potential kinase inhibitor scaffold, with CHEMBL1630619 demonstrating activity against PI3K and mTOR [1]. CAS 391953-90-5, with its 2-methyl-pyrimidinone substructure, mimics the adenine hinge-binding motif while the saturated azepine ring introduces three-dimensionality absent in flat aromatic kinase inhibitors. This scaffold-hopping opportunity is supported by the compound's commercial availability in two salt forms, enabling rapid evaluation in both biochemical kinase assays (dihydrochloride hydrate) and cell-based proliferation assays (free base for organic solvent formulation).

Quote Request

Request a Quote for 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.